molecular formula C15H17NO3 B1395928 3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde CAS No. 909853-89-0

3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde

Cat. No. B1395928
M. Wt: 259.3 g/mol
InChI Key: OHQYXBAZSGBEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde is C15H17NO3. The molecular weight is 259.3 g/mol.

Scientific Research Applications

Synthesis and Properties of Porphyrin Derivatives

Selective deprotection of 4-(alkoxysilyl)benzaldehyde diethyl acetals in a two-solvent system led to the synthesis of 4-(alkoxysilyl)benzaldehydes. These compounds, when reacted with pyrrole, yielded tetrakis[4-(alkoxysilyl)phenyl]porphyrins. These porphyrins, upon hydrolysis-condensation, formed a porphyrin-silica hybrid (PSH), which showed mesoporous characteristics and a high specific surface area, making it potentially useful for catalysis and material science applications (Ishida et al., 2010).

Antimicrobial Activity of Pyrrole Derivatives

A study on the synthesis of novel substituted pyrrole derivatives revealed their potential for antimicrobial applications. These compounds, synthesized from reactions involving substituted benzaldehydes and pyrrole, were evaluated for in vitro antibacterial activity, suggesting a possible application of 3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde in developing new antimicrobial agents (Kumar et al., 2017).

Electrochemical Polymerization and Catalytic Activity

The electrochemical polymerization of pyrrole containing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) side chains on a Pt electrode demonstrated significant electrocatalytic activity for benzyl alcohol oxidation. This research indicates that derivatives of pyrrole, such as 3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde, could be explored for their electrochemical properties and potential applications in catalysis (Lu et al., 2014).

Safety And Hazards

The safety data sheet (SDS) for 3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde can be inquired from the supplier .

properties

IUPAC Name

3,5-diethoxy-4-pyrrol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-3-18-13-9-12(11-17)10-14(19-4-2)15(13)16-7-5-6-8-16/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQYXBAZSGBEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1N2C=CC=C2)OCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde

Synthesis routes and methods

Procedure details

To a solution of 3,5-diethoxy-4-pyrrol-1-yl-benzoic acid ethyl ester (1.51 g, 4.98 mmol) in toluene (5 mL) was added slowly over a time period of 15 min under slight cooling to 20° C. a solution of diisobutylaluminium hydride (8.9 mL, 12.45 mmol, 20% solution in toluene). After 1 h, the excess hydride was quenched by cautious addition of water (10 mL) and a 28% solution of sodium hydoxide (2 mL). The mixture was stirred for 30 min and the organic phase filtered over Hyflo. The aqueous layer was extracted with toluene (2×50 mL), the combined organic phases washed with a sat. solution of sodium chloride (2×50 mL) and concentrated by evaporation under reduced pressure to afford 1.30 g (100%) of (3,5-diethoxy-4-pyrrol-1-yl-phenyl)-methanol. The crude alcohol (1.30 g, 4.98 mmol, 1.0 equiv) was dissolved in toluene (20 mL) and MnO2 (7.79 g, 89.5 mmol, 18.0 equiv) was added. The reaction mixture was heated to reflux for 7 h, after which time the reaction was filtered through Hyflo and concentrated yielding 1.15 g (89% yield) of the title compound.
Name
alcohol
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
7.79 g
Type
catalyst
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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